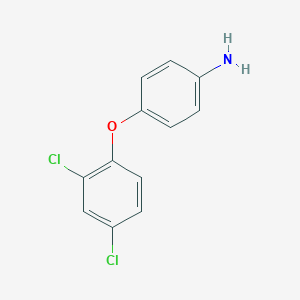

4-(2,4-Dichlorophénoxy)aniline

Vue d'ensemble

Description

“4-(2,4-Dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H9Cl2NO . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .

Synthesis Analysis

The synthesis of “4-(2,4-Dichlorophenoxy)aniline” involves a series of chemical reactions. The preparation method includes dissolving the corresponding anilines in a liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)aniline” consists of a benzene ring attached to an amino group and a dichlorophenoxy group . The molecular weight of this compound is 254.11 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “4-(2,4-Dichlorophenoxy)aniline” are complex and can involve multiple steps. For example, it has been reported that the toxicity of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-Dichlorophenol (2,4-DCP) to Vibrio qinghaiensis sp.-Q67 (Q67) and Caenorhabditis elegans increases with exposure time .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,4-Dichlorophenoxy)aniline” include a molecular weight of 254.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Applications De Recherche Scientifique

Procédés d'oxydation avancée (POA)

4-(2,4-Dichlorophénoxy)aniline : est utilisé dans l'étude des POA pour la dégradation des pesticides organochlorés tels que le 2,4-D. Ces procédés sont essentiels pour répondre aux préoccupations environnementales liées à la contamination par les pesticides. Les POA, y compris l'ozonation et les méthodes photocatalytiques, ont été évaluées pour leur efficacité à dégrader le 2,4-D, qui partage une structure similaire avec la this compound .

Surveillance environnementale

Ce composé est essentiel au développement de capteurs pour la surveillance des polluants environnementaux. Sa réactivité envers divers contaminants permet la création de systèmes de détection sensibles qui peuvent suivre les niveaux de pesticides dans l'eau et le sol, contribuant à prévenir les risques potentiels pour la santé .

Chimie agricole

En recherche agricole, la this compound est utilisée pour simuler les effets de la dérive d'herbicides sur les cultures. Les études portant sur des concentrations subléthales aident à déterminer l'impact sur le rendement et la qualité des cultures, ce qui est essentiel pour gérer et atténuer les risques liés à l'utilisation d'herbicides .

Science des matériaux

La structure chimique de la this compound en fait un candidat pour la modification et la synthèse de polymères conducteurs. Ces polymères ont des applications dans la création de matériaux flexibles, légers et économiques pour les dispositifs électroniques .

Optoélectronique

Les chercheurs exploitent les propriétés électriques de composés tels que la this compound pour développer des transistors organiques à effet de champ (OFET) et des diodes électroluminescentes organiques (OLED). Ces composants sont essentiels pour faire progresser la technologie dans les domaines de l'affichage et de l'éclairage .

Traitement de l'eau

Le rôle du composé dans la synthèse d'adsorbants pour le traitement de l'eau est important. Il contribue à l'élimination des métaux lourds et des polluants organiques de l'eau, contribuant à une eau potable plus sûre et à une réduction de l'impact environnemental .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of “4-(2,4-Dichlorophenoxy)aniline”. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide that targets plant growth hormones, specifically auxins . Auxins play a crucial role in plant growth and development, and disruption of their function can lead to abnormal growth and eventual plant death .

Mode of Action

2,4-D mimics natural auxin at the molecular level, causing an overstimulation of auxin-responsive genes, leading to uncontrolled cell division and growth . It’s plausible that 4-(2,4-Dichlorophenoxy)aniline might have a similar mode of action due to its structural similarity with 2,4-D.

Biochemical Pathways

Based on the action of 2,4-d, it can be inferred that the compound might interfere with auxin-mediated signaling pathways, leading to abnormal growth and development in plants .

Result of Action

Based on the effects of similar compounds like 2,4-d, it can be inferred that the compound might cause abnormal growth, senescence, and plant death .

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of similar compounds .

Propriétés

IUPAC Name |

4-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOREOERSVIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065825 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-17-7 | |

| Record name | 4-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminonitrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)